2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 430440-91-8
VCID: VC8273232
InChI: InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3
SMILES: CC1=C(N=C(N=C1Cl)Cl)CCl
Molecular Formula: C6H5Cl3N2
Molecular Weight: 211.5 g/mol

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine

CAS No.: 430440-91-8

Cat. No.: VC8273232

Molecular Formula: C6H5Cl3N2

Molecular Weight: 211.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine - 430440-91-8

Specification

CAS No. 430440-91-8
Molecular Formula C6H5Cl3N2
Molecular Weight 211.5 g/mol
IUPAC Name 2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine
Standard InChI InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3
Standard InChI Key CXCGIXGYGDYWGB-UHFFFAOYSA-N
SMILES CC1=C(N=C(N=C1Cl)Cl)CCl
Canonical SMILES CC1=C(N=C(N=C1Cl)Cl)CCl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, reflects its substitution pattern on the pyrimidine ring (Figure 1). Key features include:

  • Chlorine atoms at positions 2 and 4, which activate the ring for nucleophilic substitution.

  • A chloromethyl group (-CH₂Cl) at position 5, offering a reactive site for further functionalization.

  • A methyl group at position 6, contributing to steric and electronic modulation.

The SMILES notation CC1=C(C(=NC(=N1)Cl)Cl)CCl and InChIKey XPHHRYQLVDQYDR-UHFFFAOYSA-N provide unambiguous structural identification.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅Cl₃N₂
Molecular Weight211.5 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely low in water
StabilitySensitive to moisture and heat

While experimental data for this specific compound are sparse, analogous chlorinated pyrimidines exhibit low water solubility and stability under inert conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of chlorinated pyrimidines typically involves cyclization and halogenation steps. A patented method for 4,6-dichloro-2-methylpyrimidine (CAS 5424-21-5) provides a relevant framework :

  • Cyclization:

    • Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride react in methanol at 18–25°C to form 4,6-dihydroxy-2-methylpyrimidine .

    • Yield: 86% after crystallization .

  • Chlorination:

    • The dihydroxy intermediate is treated with triphosgene (a safer alternative to POCl₃) in dichloroethane with N,N-diethylaniline as a base .

    • Key Advantage: Triphosgene reduces environmental and safety risks compared to traditional chlorinating agents .

For 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, additional steps would involve introducing the chloromethyl group, likely via Friedel-Crafts alkylation or radical chlorination.

Industrial Scalability

Reactivity and Applications

Nucleophilic Substitution

The chlorine atoms at positions 2 and 4 are highly susceptible to displacement by amines, alkoxides, and thiols. For example:

  • Reaction with o-aminothiophenol yields dihydrobenzo[b]pyrimido[4,5-e]thiazepines, a class of heterocycles with potential bioactivity.

  • Substitution with piperazine or morpholine generates pharmacologically relevant scaffolds.

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

  • Anticancer agents: Pyrimidine derivatives inhibit kinases and DNA repair enzymes.

  • Antiviral compounds: Structural analogs show activity against RNA viruses.

ParameterDetailSource
GHS Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
Precautionary MeasuresP280: Wear protective gloves/eye protection
StorageUnder inert gas (N₂/Ar) at 2–8°C

The compound’s corrosivity and moisture sensitivity necessitate stringent handling protocols .

Research Frontiers

Biological Activity

While direct studies are lacking, structurally related pyrimidines exhibit:

  • Antimicrobial properties: Chlorine atoms enhance membrane permeability.

  • Kinase inhibition: Pyrimidine cores interact with ATP-binding pockets.

Material Science

Chlorinated pyrimidines are explored as:

  • Ligands in catalysis: For transition-metal complexes.

  • Monomers in polymers: Imparting flame retardancy.

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